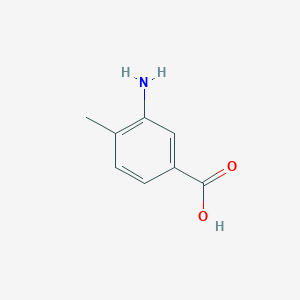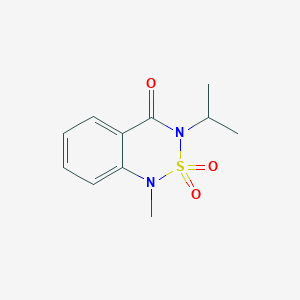![molecular formula C24H14 B048497 Dibenzo[e,l]pyrene CAS No. 192-51-8](/img/structure/B48497.png)
Dibenzo[e,l]pyrene
Vue d'ensemble
Description
Dibenzo[e,l]pyrene is a potent carcinogen among polycyclic aromatic hydrocarbons (PAHs), with significant environmental and health implications. It is one of the four isomers of dibenzo pyrene, which also includes dibenzo[a,e]pyrene, dibenzo[a,h]pyrene, dibenzo[a,i]pyrene, and dibenzo[e,l]pyrene itself. These compounds are known for their carcinogenic potential and pose a threat to human health (Shenjiang Yu & A. Campiglia, 2005).
Synthesis Analysis
The synthesis of dibenzo[e,l]pyrene involves complex organic reactions, contributing to its study in chemical research for understanding its formation and presence in the environment. A notable method involves the microwave-assisted Diels−Alder reaction, producing monodisperse ribbon-type polyphenylenes with dibenzo[e,l]pyrene cores (Y. Fogel et al., 2009).
Molecular Structure Analysis
The molecular structure of dibenzo[e,l]pyrene shows significant distortion, making it non-planar due to atomic overcrowding. This distortion, particularly in the fjord region of the molecule, is a critical factor in its high carcinogenic potency (A. K. Katz et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of dibenzo[e,l]pyrene involves its metabolism to various carcinogenic intermediates, such as dibenzo[e,l]pyrene diol epoxides. These intermediates play a crucial role in its binding to DNA, leading to carcinogenic effects (J. Krzemiński et al., 1994).
Physical Properties Analysis
The physical properties of dibenzo[e,l]pyrene, such as solubility and molecular dimensions, are fundamental in understanding its environmental behavior and carcinogenic potential. Its molecular dimensions, including bond angles and the degree of non-planarity, contribute to its interaction with biological molecules (A. K. Katz et al., 1998).
Chemical Properties Analysis
Dibenzo[e,l]pyrene's chemical properties, including its metabolism and interaction with DNA, are central to its carcinogenic effects. Its metabolic activation in human cells suggests a risk to human health, emphasizing the need for understanding its chemical behavior in biological systems (Sherry L. Ralston et al., 1994).
Applications De Recherche Scientifique
Synthesis and Self-Assembly : Dibenzo[e,l]pyrene-containing polyphenylene ribbons can produce giant polycyclic aromatic hydrocarbons (PAHs) in a single reaction step through cyclodehydrogenation. This has implications for the synthesis of graphitic nanoribbons (Fogel et al., 2009).
Carcinogenic Properties : Studies have demonstrated the potent carcinogenic nature of Dibenzo[a,l]pyrene (DB[a,l]P), especially in inducing DNA adducts, tumorigenicity, and mutations in certain oncogenes in mouse lung (Prahalad et al., 1997). This compound is also implicated in oral squamous cell carcinoma in mice (Chen et al., 2013), and its various isomers have been identified as highly carcinogenic, necessitating their analysis in environmental samples for accurate assessment of carcinogenic potency (Bergvall & Westerholm, 2007).
Molecular Interactions and Carcinogenesis : The study of DBP-DNA interactions is crucial for understanding the molecular mechanisms of its carcinogenic properties. This could lead to the design of novel compounds to inhibit and block its DNA binding ability, potentially facilitating cancer prevention (Ahmad et al., 2020).
Environmental Impact and Detection : Dibenzo[a,l]pyrene is a significant environmental pollutant and a very potent carcinogen. Methods for the direct determination of dibenzo[a,l]pyrene and its isomers in water samples have been developed, which are environmentally friendly and cost-effective (Yu & Campiglia, 2005).
Transplacental Carcinogenesis : Exposure to DBP in pregnant mice has been shown to result in high mortality from aggressive T-cell lymphoma and lung tumors with high multiplicity. This underscores the risks associated with prenatal exposure to this carcinogen (Castro et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
hexacyclo[10.10.2.02,7.08,24.013,18.019,23]tetracosa-1(23),2,4,6,8(24),9,11,13,15,17,19,21-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-8-16-15(7-1)19-11-5-13-21-17-9-3-4-10-18(17)22-14-6-12-20(16)24(22)23(19)21/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIAHKYKCHRGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C6=CC=CC(=C64)C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172750 | |
| Record name | Dibenzo(fg,op)naphthacene (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[e,l]pyrene | |
CAS RN |
192-51-8 | |
| Record name | Dibenzo[fg,op]naphthacene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo(e,l)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo[e,l]pyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo(fg,op)naphthacene (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZO(E,L)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1OAU0KNG7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



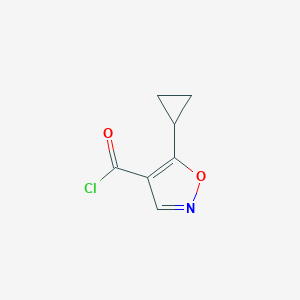
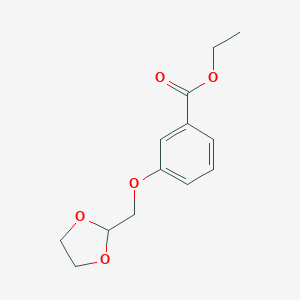
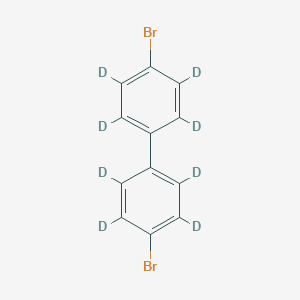
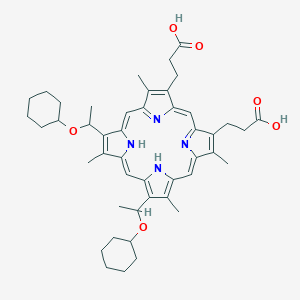
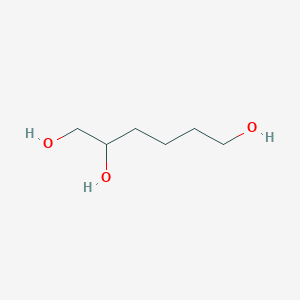

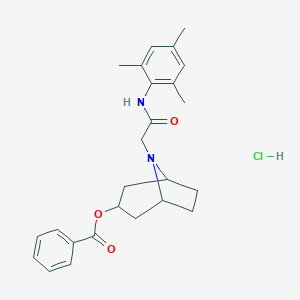
![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)
![3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride](/img/structure/B48433.png)
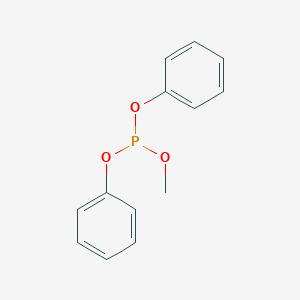
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B48437.png)
![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-sulfanylpropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B48439.png)
